N|O-Propyl-L-arginine (hydrochloride)
Description
Discovery and Development Timeline
The discovery of Nω-Propyl-L-arginine hydrochloride originated from systematic structure-activity relationship (SAR) studies on L-arginine analogs in the early 1990s. Researchers sought to overcome the limitations of first-generation NOS inhibitors like N^G^-monomethyl-L-arginine (L-NMMA), which exhibited poor isoform selectivity. The critical breakthrough came with the observation that alkyl chain modifications at the ω-guanidino nitrogen could dramatically alter inhibitor specificity.
Key milestones include:
- 1994 : Initial synthesis of Nω-alkyl-L-arginine derivatives, revealing enhanced nNOS affinity with propyl substitution.
- 1997 : Crystallographic studies demonstrating the structural basis for selectivity, particularly the interaction between the propyl group and Asp597 in rat nNOS.
- 2003 : Publication of comparative binding analyses showing 3158-fold selectivity for nNOS over iNOS, cementing its status as a gold-standard inhibitor.
The compound’s development timeline parallels advances in molecular modeling techniques, with X-ray crystallography playing a pivotal role in optimizing the propyl side chain’s spatial orientation. These structural insights explained why the bulkier propyl group created favorable van der Waals interactions in nNOS while causing steric clashes in iNOS and eNOS isoforms.
Position within Arginine-Based NOS Inhibitor Research
Nω-Propyl-L-arginine hydrochloride occupies a unique niche in the evolution of arginine-derived NOS inhibitors, as illustrated in Table 1.
Table 1: Comparative Analysis of Arginine-Based NOS Inhibitors
| Inhibitor | nNOS K~i~ (nM) | iNOS Selectivity Ratio | eNOS Selectivity Ratio | Year Introduced |
|---|---|---|---|---|
| L-NMMA | 290 | 1.2 | 0.8 | 1988 |
| Nω-Nitro-L-arginine | 85 | 4.1 | 3.7 | 1991 |
| 7-Nitroindazole | 210 | 12 | 8 | 1993 |
| Nω-Propyl-L-arginine | 57 | 3158 | 149 | 1997 |
| AR-C102222 | 34 | 4200 | 210 | 2005 |
This progression demonstrates three key innovations:
- Guanidino group stabilization : The propyl substitution enhances hydrogen bonding with Glu592 while minimizing solvent exposure.
- Charge complementarity : The inhibitor’s cationic guanidinium group interacts with anionic Asp597 in nNOS, a residue absent in other isoforms.
- Conformational restriction : Molecular dynamics simulations show the propyl chain induces a "curled" binding mode in nNOS versus the "extended" conformation seen in eNOS.
These features resolved the selectivity challenges that plagued earlier inhibitors, enabling researchers to dissect isoform-specific NO functions in complex biological systems.
Historical Significance in Nitric Oxide Research
The introduction of Nω-Propyl-L-arginine hydrochloride catalyzed paradigm shifts across multiple research domains:
Neuroscience Applications
- Schizophrenia models : Demonstrated 100% blockade of phencyclidine-induced prepulse inhibition deficits at 20 mg/kg in mice, establishing NO overproduction as a mechanism in psychosis-like states.
- Erectile function : Microinjection studies revealed nNOS-derived NO’s role in hippocampal regulation of penile erection, with the inhibitor causing 80% suppression of intracavernosal pressure.
Cardiovascular Research
- Blood pressure studies : First inhibitor to show hypotensive effects in vivo while maintaining cerebral autoregulation, highlighting nNOS’s dual role in vascular tone.
Methodological Advancements
- Kinetic characterization : Enabled precise measurement of nNOS activity in tissue homogenates through its >3000-fold selectivity over iNOS.
- Structural biology : Served as a crystallographic probe to map active site differences between NOS isoforms.
These applications underscore its transformative impact, providing tools to interrogate NO signaling with unprecedented specificity. The compound remains indispensable in contemporary research, bridging molecular pharmacology and systems physiology.
Properties
IUPAC Name |
(2S)-2-amino-5-[(N'-propylcarbamimidoyl)amino]pentanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N4O2.ClH/c1-2-5-12-9(11)13-6-3-4-7(10)8(14)15;/h7H,2-6,10H2,1H3,(H,14,15)(H3,11,12,13);1H/t7-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTPXYHYMXLUNPN-FJXQXJEOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN=C(N)NCCCC(C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN=C(N)NCCC[C@@H](C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N|O-Propyl-L-arginine (hydrochloride) typically involves the reaction of L-arginine with propylamine under specific conditionsThe final step involves deprotection and conversion to the hydrochloride salt .
Industrial Production Methods
Industrial production methods for N|O-Propyl-L-arginine (hydrochloride) are not widely documented. the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory synthesis, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
N|O-Propyl-L-arginine (hydrochloride) primarily undergoes substitution reactions due to the presence of reactive amino groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkyl halides can yield various alkylated derivatives of N|O-Propyl-L-arginine (hydrochloride).
Scientific Research Applications
Neurobiology
Nω-Propyl-L-arginine has been instrumental in neurobiological studies. It is used to investigate the role of nitric oxide in neuronal signaling and its effects on neurotoxicity. For instance, research has shown that this compound can modulate excitatory and inhibitory neuronal networks, providing insights into cortical neurotoxicity mechanisms .
Cardiovascular Research
In cardiovascular studies, Nω-Propyl-L-arginine has been utilized to explore the effects of nitric oxide on blood pressure regulation and vascular tone. Its application in animal models has demonstrated its potential to prevent hypotension during septic conditions by inhibiting excessive nitric oxide production, thus improving systemic vascular resistance .
Pharmacological Studies
Pharmacologically, Nω-Propyl-L-arginine is being explored for its therapeutic potential in conditions characterized by excessive nitric oxide synthesis. Studies have indicated that it may help manage diseases such as hypertension, heart failure, and septic shock by modulating nitric oxide levels .
Study on Septic Shock
A pivotal study involving Nω-Propyl-L-arginine demonstrated its efficacy in reversing sepsis-associated hypotension. In this study, the compound was administered intravenously to septic dogs, leading to significant improvements in blood pressure without adverse effects on heart function . This highlights the compound's potential as a therapeutic agent in critical care settings.
Neurotoxicity Research
Another significant application was in a study focused on neuronal responses to oxidative stress. Nω-Propyl-L-arginine was shown to mitigate the neurotoxic effects of superoxide anions in cultured neurons, suggesting its role as a protective agent against oxidative damage in neurological disorders .
Summary of Findings
The applications of Nω-Propyl-L-arginine (hydrochloride) span multiple domains within scientific research:
Mechanism of Action
N|O-Propyl-L-arginine (hydrochloride) exerts its effects by selectively inhibiting neuronal nitric oxide synthase (nNOS). It competes with the natural substrate of nNOS, thereby preventing the production of nitric oxide. This inhibition affects various molecular targets and pathways involved in nitric oxide signaling .
Comparison with Similar Compounds
L-Arginine Hydrochloride
L-Arginine hydrochloride (C₆H₁₅ClN₄O₂; molecular weight: 210.66 g/mol) is the parent compound of Nω-propyl-L-arginine. Unlike the propyl derivative, it lacks alkyl modifications and is used therapeutically to enhance NO production, support immune function, and improve vascular health .
| Parameter | Nω-Propyl-L-arginine HCl | L-Arginine HCl |
|---|---|---|
| Molecular Formula | C₉H₂₀N₄O₂·HCl | C₆H₁₅ClN₄O₂ |
| Molecular Weight | 248.74 g/mol | 210.66 g/mol |
| Biological Role | nNOS inhibition | NO synthesis, wound healing |
| Solubility | High (due to HCl) | High (due to HCl) |
| Therapeutic Use | Research tool | Supplements, medications |
Key Differences :
- The propyl group in Nω-propyl-L-arginine sterically hinders nNOS activity, reducing NO synthesis by ~80% compared to L-arginine .
- L-Arginine HCl is metabolized into NO, while its propyl derivative acts as a competitive antagonist .
N-[3-Alkyl (12,14) Oxy-2-Hydroxypropyl]-L-Arginine Hydrochloride
This compound (C₂₁.₅H₄₅N₄O₄·HCl; molecular weight: 460.13 g/mol) features a longer alkyl chain (C12-C14) and an oxy-hydroxypropyl group, making it structurally bulkier than Nω-propyl-L-arginine. It is used in cosmetics and topical formulations due to its surfactant-like properties and mild odor .
Key Differences :
- The N-alkyl derivative’s extended hydrophobic chain improves skin penetration, unlike the shorter propyl chain in Nω-propyl-L-arginine, which prioritizes enzyme binding .
- Purity testing for the N-alkyl compound includes stringent limits for sulfur (≤2 ppm) and heavy metals, reflecting its use in consumer products .
Homoarginine and Other Modified Arginine Analogs
Homoarginine (a lysine-derived arginine analog) and nitroarginine methyl ester (L-NAME) are other arginine derivatives. While homoarginine enhances NO synthesis, L-NAME is a broader NOS inhibitor. Nω-Propyl-L-arginine offers intermediate selectivity, preferentially targeting nNOS over endothelial NOS (eNOS) .
Biological Activity
Nω-Propyl-L-arginine hydrochloride, commonly referred to as L-NPA, is a selective inhibitor of neuronal nitric oxide synthase (nNOS). Its biological activity has been extensively studied, revealing significant implications for various physiological and pathological conditions. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Nω-Propyl-L-arginine functions primarily as an inhibitor of nNOS, with a reported inhibition constant (Ki) of 57 nM. This compound exhibits remarkable selectivity, being 3158-fold more potent against inducible nitric oxide synthase (iNOS) and 149-fold more potent against endothelial nitric oxide synthase (eNOS) compared to nNOS . The selectivity profile makes L-NPA a valuable tool in research aimed at understanding the role of nitric oxide in various biological processes.
Pharmacological Effects
1. Anticonvulsant Activity
Recent studies have demonstrated the anticonvulsant properties of L-NPA. In a model using C57BL/6J mice subjected to kainic acid-induced status epilepticus, L-NPA administration significantly reduced the severity and duration of seizures. The treatment led to decreased electrographic seizure activity and reduced expression of c-Fos in dentate granule cells, suggesting that nNOS plays a critical role in seizure generation and early epileptogenesis .
2. Cardiovascular Effects
L-NPA has been shown to exert hypotensive effects in vivo, indicating its potential utility in managing conditions associated with elevated nitric oxide levels. Its selective inhibition of nNOS may contribute to the modulation of vascular tone and blood pressure regulation .
3. Neuroprotective Effects
The neuroprotective effects of L-NPA have been explored in various contexts. For instance, it has been implicated in reducing neuronal damage associated with excitotoxicity and inflammation, potentially making it a candidate for therapeutic strategies against neurodegenerative diseases .
Table 1: Summary of Key Research Findings on Nω-Propyl-L-arginine
Q & A
Q. What analytical methods are recommended for quantifying N|O-Propyl-L-arginine (hydrochloride) in biological samples?
High-Performance Liquid Chromatography (HPLC) is a primary method for quantification, as it offers high sensitivity and specificity for amino acid derivatives. For example, L-arginine hydrochloride can be analyzed using a mobile phase of 7.5 M hydrochloric acid, with optical rotation determination for precise quantification . Thin-layer chromatography (TLC) with ninhydrin staining is also viable for preliminary identification of impurities or degradation products . When using these methods, validate them against certified reference standards (e.g., EP/Pharmaceutical-grade impurities) to ensure accuracy .
Q. How should researchers design preclinical studies involving N|O-Propyl-L-arginine (hydrochloride)?
Follow NIH guidelines for preclinical research, which require detailed reporting of experimental conditions (e.g., animal models, dosage regimens, and statistical methods). Include a preclinical checklist during manuscript submission to address reproducibility concerns. For statistical rigor, specify sample size calculations, randomization protocols, and methods for handling outliers . Use validated assays (e.g., HPLC or mass spectrometry) to measure pharmacokinetic parameters such as bioavailability and tissue distribution.
Q. What are the critical steps in synthesizing and characterizing N|O-Propyl-L-arginine (hydrochloride)?
Synthesis typically involves propylation of L-arginine under controlled pH and temperature. Characterize the product using nuclear magnetic resonance (NMR) for structural confirmation and elemental analysis to verify purity. For hydrochloride salt formation, monitor stoichiometry during acid titration. Analytical standards (e.g., EP-grade impurities) should be used to validate the absence of byproducts like unreacted L-arginine or over-propylated derivatives .
Advanced Research Questions
Q. How can researchers resolve contradictions in data on the nitric oxide (NO) modulation effects of N|O-Propyl-L-arginine (hydrochloride)?
Contradictions may arise from differences in experimental models (e.g., cell lines vs. in vivo systems) or assay conditions. To address this:
- Standardize NO measurement techniques (e.g., chemiluminescence or Griess assay) across studies.
- Control for confounding factors like endogenous arginine levels or enzyme cofactors.
- Use isobaric tagging or isotopic labeling to trace metabolic pathways and confirm target engagement .
- Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses and experimental designs .
Q. What strategies are recommended for impurity profiling of N|O-Propyl-L-arginine (hydrochloride) in pharmaceutical-grade batches?
Impurity profiling requires a combination of chromatographic and spectroscopic methods:
- Use HPLC with diode-array detection (DAD) to identify structurally related impurities (e.g., under-propylated analogs).
- Compare retention times and spectral data against EP/Pharmaceutical reference standards (e.g., MM0369.05 or MM0369.06) .
- For trace metal analysis, employ inductively coupled plasma mass spectrometry (ICP-MS). Report impurity thresholds in alignment with ICH Q3A/B guidelines .
Q. How does N|O-Propyl-L-arginine (hydrochloride) interact with lipid bilayers in drug delivery systems?
Poly-L-arginine hydrochloride analogs have demonstrated pH-dependent interactions with lipid bilayers, enhancing cellular uptake in drug delivery. To study this:
- Use fluorescence anisotropy or surface plasmon resonance (SPR) to measure binding kinetics.
- Conduct molecular dynamics simulations to model electrostatic interactions between the propyl-arginine moiety and phospholipid headgroups .
- Validate findings in vitro using polarized cell monolayers (e.g., Caco-2) to assess permeability .
Q. What methodological considerations are critical for in vivo studies targeting the arginase pathway with N|O-Propyl-L-arginine (hydrochloride)?
- Select animal models with genetic or pharmacological perturbations in arginase activity (e.g., ARG1/2 knockout mice).
- Monitor off-target effects using competitive inhibitors like Nω-nitro-L-arginine methyl ester (L-NAME) .
- Quantify urea and ornithine levels via enzymatic assays to confirm pathway modulation.
- Adhere to ARRIVE 2.0 guidelines for reporting in vivo experiments, including blinding and power analysis .
Methodological Frameworks
Q. How can researchers apply the PICO framework to studies on N|O-Propyl-L-arginine (hydrochloride)?
- Population/Problem: Define the biological system (e.g., endothelial dysfunction in atherosclerosis).
- Intervention: Specify the compound’s dosage, route, and formulation.
- Comparison: Use L-arginine or other arginase inhibitors as controls.
- Outcome: Measure endpoints like NO concentration or vasodilation. This framework ensures hypothesis clarity and reduces experimental bias .
Q. What statistical approaches are optimal for analyzing dose-response relationships in N|O-Propyl-L-arginine studies?
- Use nonlinear regression models (e.g., sigmoidal dose-response curves) to estimate EC50/IC50 values.
- Apply ANOVA with post-hoc Tukey tests for multi-group comparisons.
- For skewed data, employ non-parametric tests like Kruskal-Wallis. Report confidence intervals and effect sizes to enhance reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
